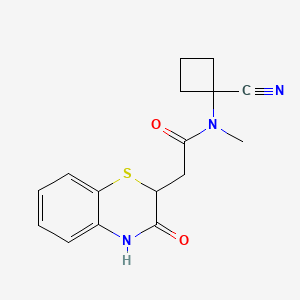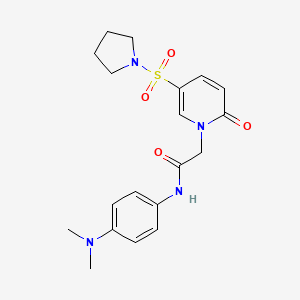![molecular formula C17H18N2O4 B2997987 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone CAS No. 1209181-23-6](/img/structure/B2997987.png)
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone, also known as BIX, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIX is a potent and selective inhibitor of the histone lysine methyltransferase G9a, which plays a critical role in the epigenetic regulation of gene expression. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylic acid, which is synthesized from commercially available starting materials. The second intermediate is 2-(piperidin-1-yl)acetic acid, which is also synthesized from commercially available starting materials. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.
Starting Materials
2-nitrobenzaldehyde, acetic anhydride, sodium acetate, hydroxylamine hydrochloride, benzo[d][1,3]dioxole, ethyl chloroacetate, piperidine, sodium borohydride, acetic acid, N,N'-dicyclohexylcarbodiimide, dimethylformamide, triethylamine
Reaction
1. Synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylic acid: 2-nitrobenzaldehyde is reacted with hydroxylamine hydrochloride to form 2-nitrobenzaldoxime. This is then reacted with ethyl chloroacetate to form 2-nitrobenzyl N-ethylcarboxamide. Reduction of this compound with sodium borohydride yields 2-(2-nitrophenyl)ethylamine. This compound is then reacted with benzo[d][1,3]dioxole in the presence of sodium acetate and acetic anhydride to form 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylic acid., 2. Synthesis of 2-(piperidin-1-yl)acetic acid: Piperidine is reacted with ethyl chloroacetate to form N-ethylpiperidine-2-carboxylate. This compound is then reduced with sodium borohydride to form N-ethylpiperidine-2-carboxylic acid. This acid is then coupled with acetic anhydride using N,N'-dicyclohexylcarbodiimide and triethylamine to form 2-(piperidin-1-yl)acetic acid., 3. Coupling of intermediates: 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylic acid and 2-(piperidin-1-yl)acetic acid are coupled using N,N'-dicyclohexylcarbodiimide and triethylamine to form the final product, 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone.
Wirkmechanismus
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone is a potent and selective inhibitor of G9a, which is a critical regulator of gene expression. G9a catalyzes the methylation of histone H3 at lysine 9, leading to the formation of a repressive chromatin structure that silences gene expression. 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone binds to the active site of G9a and inhibits its enzymatic activity, leading to the activation of silenced genes and changes in cellular phenotype.
Biochemische Und Physiologische Effekte
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone has been shown to have a wide range of biochemical and physiological effects in various cell types and organisms. In cancer cells, 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone has been shown to induce apoptosis, inhibit proliferation, and sensitize cells to chemotherapy. In neuronal cells, 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone has been shown to promote neurite outgrowth and protect against neurodegenerative diseases. In embryonic stem cells, 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone has been shown to promote self-renewal and inhibit differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone has several advantages for use in lab experiments. It is a potent and selective inhibitor of G9a, which allows for the specific modulation of gene expression. 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone has been extensively characterized in vitro and in vivo, which provides a wealth of information on its mechanism of action and physiological effects. However, 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone also has some limitations for use in lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain cell types or tissues. Additionally, 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone may have off-target effects on other histone lysine methyltransferases, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone and its potential applications in scientific research. One area of interest is the role of G9a in cancer progression and drug resistance, and the potential of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone as a therapeutic agent for cancer treatment. Another area of interest is the role of G9a in neurodegenerative diseases, and the potential of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone as a neuroprotective agent. Additionally, there is a need for further characterization of the biochemical and physiological effects of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone in various cell types and organisms, and the identification of potential off-target effects.
Wissenschaftliche Forschungsanwendungen
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone has been used extensively in scientific research to study the role of G9a in various biological processes. G9a is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 9 (H3K9), a modification that is associated with gene silencing. 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone inhibits G9a-mediated H3K9 methylation, leading to the activation of silenced genes and changes in cellular phenotype. 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone has been used to study the role of G9a in cancer, neurodegenerative diseases, and embryonic development.
Eigenschaften
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(19-6-2-1-3-7-19)10-13-9-15(23-18-13)12-4-5-14-16(8-12)22-11-21-14/h4-5,8-9H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXQJIXPZCVZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2997905.png)
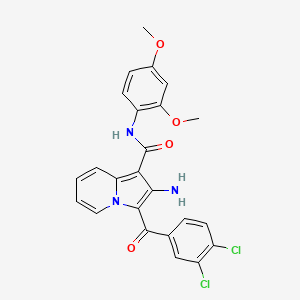
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997911.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2997912.png)
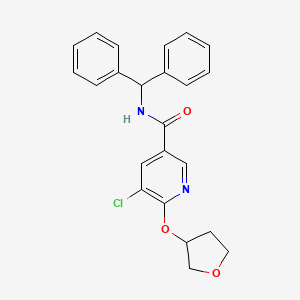
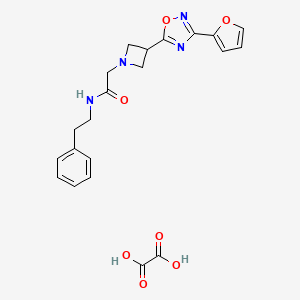
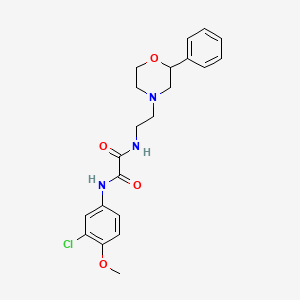

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)
![4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B2997920.png)
![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)
